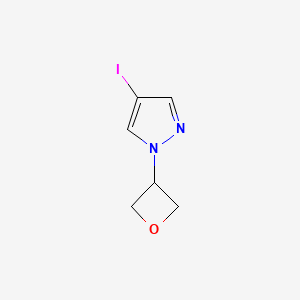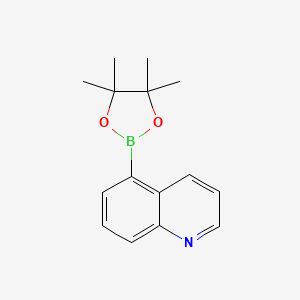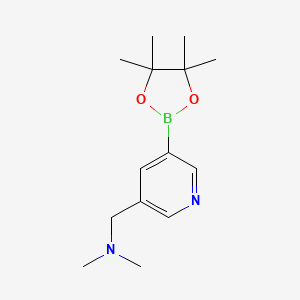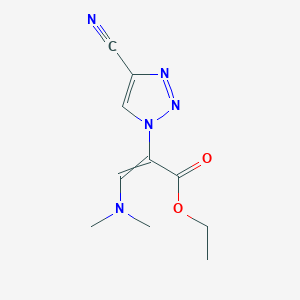
5-Amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Analysis
5-Amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile and similar compounds have been studied for their crystal and molecular structures. These studies provide insights into their molecular interactions and stabilization mechanisms, such as N-H…N and C-H…Cl interactions in the crystal structure of related compounds (Fathima et al., 2014).
Synthesis and Reactivity
Research has focused on the synthesis of novel compounds from 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile and its derivatives. This includes the synthesis of tetrazoles, pyrazolopyrimidines, and unexpected derivative formations, highlighting the compound's versatility in creating diverse chemical structures (Faria et al., 2013).
Antimicrobial Activity
Certain derivatives of this compound have been investigated for their antimicrobial properties. Synthesized Schiff bases using pyrazole-carbonitrile derivatives have shown significant in vitro antimicrobial activity, indicating potential applications in pharmaceutical research (Puthran et al., 2019).
Corrosion Inhibition
Derivatives of 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile have been studied for their corrosion inhibition properties. For instance, pyranopyrazole derivatives were evaluated for their efficiency in preventing mild steel corrosion in HCl solution, showcasing their potential in industrial applications (Yadav et al., 2016).
Anti-Inflammatory Activity
Some pyrazolo[3,4-d]pyrimidine derivatives synthesized from this compound have exhibited anti-inflammatory activities. These findings are crucial for developing new pharmaceuticals for treating inflammation-related disorders (El-Dean et al., 2016).
Electronic and Spectral Properties
Studies have also explored the electronic properties of fluoropyrazolecarbonitrile derivatives and their interactions with other molecules, such as fullerene. This research is significant for understanding the compound's potential in electronic and photonic applications (2022).
Crystallographic Studies
Detailed crystallographic studies of similar compounds provide insights into their molecular conformations and interactions, which are valuable for material science and pharmaceutical applications (Zhang et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
5-amino-1-(5-chloro-2-methylphenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c1-7-2-3-9(12)4-10(7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQCWGHRXSCKCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(C=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine](/img/structure/B1400515.png)









![2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid](/img/structure/B1400532.png)
